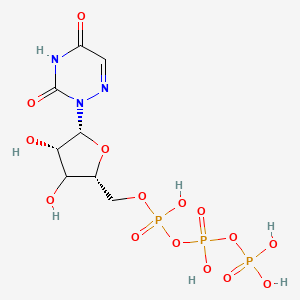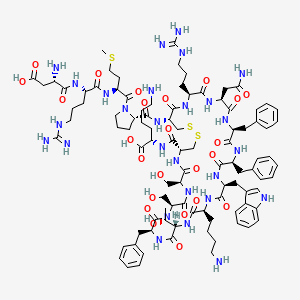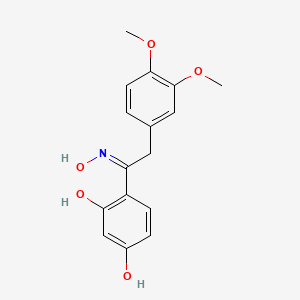
Tubulin polymerization-IN-56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-56 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-56 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of aromatic compounds and their functionalization through reactions such as nitration, reduction, and cyclization.
Functionalization: Introduction of specific functional groups that enhance the compound’s ability to inhibit tubulin polymerization. This can involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and minimize costs. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Employing large-scale purification methods such as industrial chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin polymerization-IN-56 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-56 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of tubulin inhibition on cancer cell proliferation and survival. It is particularly valuable in identifying potential therapeutic targets and developing new anticancer drugs.
Cell Biology: Employed to investigate the role of microtubules in various cellular processes, such as mitosis, intracellular transport, and cell signaling.
Drug Discovery: Utilized in high-throughput screening assays to identify new compounds that can inhibit tubulin polymerization and serve as potential drug candidates.
Neuroscience: Used to study the role of microtubules in neuronal function and development, as well as in neurodegenerative diseases.
Wirkmechanismus
Tubulin polymerization-IN-56 exerts its effects by binding to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the microtubule network. The inhibition of microtubule formation leads to cell cycle arrest, particularly at the G2/M phase, and induces apoptosis in cancer cells. The molecular targets and pathways involved include:
Tubulin: The primary target, with this compound binding to the colchicine-binding site.
Cell Cycle Regulators: Disruption of microtubule formation affects the function of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases.
Apoptotic Pathways: Induction of apoptosis through the activation of caspases and other pro-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Tubulin polymerization-IN-56 can be compared with other tubulin polymerization inhibitors, such as:
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site. This compound may have different binding affinities and specificities compared to colchicine.
Paclitaxel: Another tubulin-targeting agent that stabilizes microtubules rather than inhibiting their polymerization. This compound and paclitaxel have opposite effects on microtubule dynamics.
Vinblastine: A vinca alkaloid that inhibits tubulin polymerization by binding to a different site on tubulin. This compound and vinblastine may have complementary or synergistic effects when used together.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Eigenschaften
Molekularformel |
C22H22ClN3O3 |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
6-(6-methylpyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)indazole;hydrochloride |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-14-5-6-16(12-23-14)15-7-8-17-13-24-25(19(17)9-15)18-10-20(26-2)22(28-4)21(11-18)27-3;/h5-13H,1-4H3;1H |
InChI-Schlüssel |
WDNWWTXWTVQXBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2=CC3=C(C=C2)C=NN3C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


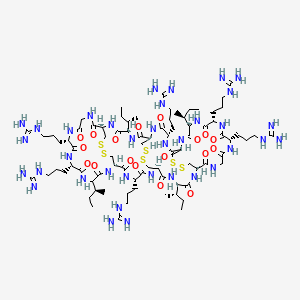
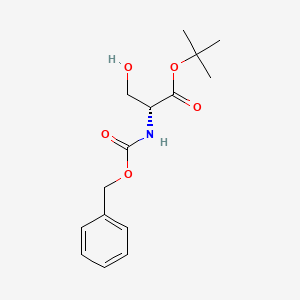
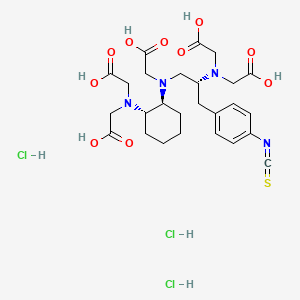


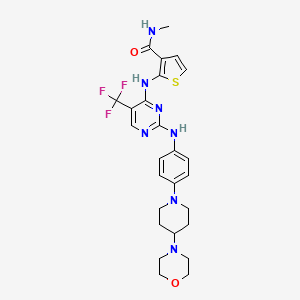
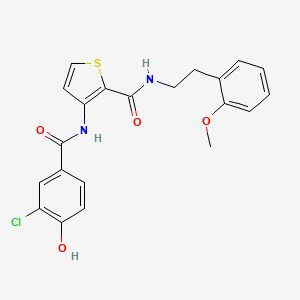
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
